2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1,3H,2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOXSUQAESDGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220755 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354454-97-9 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354454-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the compound can be synthesized through a series of reactions including nitrile formation, cyclization, and reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced techniques to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce primary amines .
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and related compounds:
Structural and Electronic Comparisons
- Substituent Position: The 4-cyano group in the target compound contrasts with 3-cyano () or 5-cyano () derivatives. Positional differences significantly affect electronic distribution and binding interactions. For example, 4-cyano derivatives may exhibit stronger dipole interactions in enzyme active sites .
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile enhances metabolic stability and lipophilicity, making it more suited for CNS-targeting drugs compared to the dihydro analog .
Biological Activity
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of various kinases. This article explores the biological activity of this compound, highlighting significant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 148.16 g/mol. Its structure features a pyrrole ring fused with a pyridine ring, which is characteristic of many biologically active compounds.
1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory activity against FGFRs, which are implicated in various cancers. For instance, one derivative (designated as 4h ) showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 in vitro. This compound not only inhibited cell proliferation in breast cancer cell lines (4T1) but also induced apoptosis and inhibited migration and invasion .
2. Antiproliferative Activity
The antiproliferative effects of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated across multiple cancer cell lines. In one study, these compounds exhibited significant growth inhibition with GI50 values ranging from nanomolar to micromolar concentrations against various human tumor cell lines .
3. Kinase Inhibition
The compound has been identified as a potential inhibitor of SGK-1 kinase, which is associated with several diseases including cancer. The ability to inhibit this kinase suggests therapeutic applications in disorders mediated by SGK-1 activity .
Case Study 1: FGFR Inhibition in Breast Cancer
A specific study evaluated the effects of compound 4h on breast cancer cells. The results indicated that treatment with this compound led to:
- Cell Proliferation Inhibition : A marked reduction in cell viability was observed.
- Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptosis rates.
- Inhibition of Cell Migration : The wound healing assay demonstrated significantly reduced migration capabilities in treated cells .
Case Study 2: Antiparasitic Activity
Another study highlighted the structural modifications on similar pyrrolo compounds that enhanced their antiparasitic activity. Substituents like aryl groups were shown to increase potency significantly (EC50 values as low as 0.010 μM) against certain parasites .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and IC50 values of selected derivatives related to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine:
| Compound | Target | IC50 Value (nM) | Activity |
|---|---|---|---|
| 4h | FGFR1 | 7 | Potent inhibitor |
| 4h | FGFR2 | 9 | Potent inhibitor |
| 4h | FGFR3 | 25 | Potent inhibitor |
| Other Derivative | SGK-1 | Not specified | Potential therapeutic target |
Q & A
Q. What are the limitations of X-ray crystallography for structural analysis?
- Answer : SC-XRD requires high-quality single crystals, which may not form for amorphous or hygroscopic derivatives. Synchrotron radiation improves resolution for low-symmetry crystals. For unstable compounds, low-temperature data collection (e.g., 173 K) minimizes radiation damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
